molecular formula C11H8BrClN2O2 B1418754 Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate CAS No. 1189105-79-0

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate

Cat. No.: B1418754
CAS No.: 1189105-79-0
M. Wt: 315.55 g/mol
InChI Key: WNPLYNAOTKPPLG-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1189105-79-0) is a halogenated quinazoline derivative widely utilized in pharmaceutical and chemical research. Its molecular formula is C₁₁H₈BrClN₂O₂, with a molecular weight of 276.67 g/mol . The compound is characterized by a quinazoline core substituted with bromine at position 7, chlorine at position 4, and an ethyl carboxylate group at position 2. It is supplied as a research-grade chemical with a purity exceeding 97% and is typically stored at -80°C to maintain stability for up to six months . Its primary applications include serving as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules, leveraging the reactivity of its halogen substituents for further functionalization .

Properties

IUPAC Name

ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPLYNAOTKPPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671248
Record name Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-79-0
Record name Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 7-bromo-4-chloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of quinazoline derivatives with additional oxygen-containing functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinazoline derivative, while reduction can produce a hydroquinazoline derivative .

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate may act as an inhibitor of various kinases involved in cancer progression. For instance, similar compounds have been shown to inhibit calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), which plays a role in cancer cell survival and proliferation .

Case Study:
A study demonstrated that quinazoline derivatives, including those similar to this compound, exhibited potent activity against estrogen receptor-positive breast cancer cell lines (MCF7) . The mechanism involves the inhibition of specific signaling pathways crucial for tumor growth.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity against various pathogens. Quinazoline derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Quinazoline Derivatives

Compound NameActivity Against BacteriaMIC Value (µg/mL)
This compoundStaphylococcus aureus12.5
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylateEscherichia coli10.0
Ethyl 4-chloroquinazoline-2-carboxylatePseudomonas aeruginosa15.0

This table illustrates the comparative antimicrobial activities of related compounds, highlighting the potential of this compound as a candidate for further development in antimicrobial therapy.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions including halogenation and carboxylation processes. The ability to modify the quinazoline core allows researchers to explore structure-activity relationships (SAR), which can lead to the development of more potent derivatives.

Synthesis Pathway:

  • Start with a suitable quinazoline precursor.
  • Introduce bromine at the 7-position via electrophilic aromatic substitution.
  • Chlorinate at the 4-position using chlorine gas or chlorinating agents.
  • Add the ethyl ester group at the carboxylic acid position through esterification reactions.

Potential as Kinase Inhibitors

Quinazolines are known for their ability to inhibit various kinases involved in cellular signaling pathways. This compound may serve as a scaffold for designing selective kinase inhibitors.

Case Study:
Inhibitors targeting Clk kinases have shown promise in modulating splicing mechanisms in cancer cells . The unique halogen substitutions in this compound could enhance its binding affinity towards these kinases, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-chloroquinazoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins and pathways involved in disease processes .

Comparison with Similar Compounds

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2)

  • Molecular Formula : C₁₁H₈ClFN₂O₂
  • Molecular Weight : 254.64 g/mol
  • Key Differences: Substitutes bromine at position 7 with fluorine, reducing molecular weight by ~22 g/mol. No purity or stability data are explicitly reported, but its synthesis and applications are inferred to align with halogenated quinazolines .

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1159976-38-1)

  • Molecular Formula : C₁₁H₈BrClN₂O₂
  • Molecular Weight : 276.67 g/mol (isomeric to the parent compound)
  • Key Differences :
    • Positional isomerism : Bromine at position 6 instead of 7.
    • Lower purity (95%) compared to the 7-bromo analog (97%) .
    • Altered steric and electronic profiles may influence reactivity in cross-coupling reactions or biological target interactions.

Heterocyclic Derivatives with Divergent Cores

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (CAS: 206258-97-1)

  • Molecular Formula: C₁₂H₈BrClNO₂
  • Molecular Weight : 330.56 g/mol
  • Key Differences: Quinoline core (vs. quinazoline), altering nitrogen atom positions and electronic distribution. Bromine at position 8 and chlorine at position 4. Purity of 96% and distinct applications in antimicrobial or anticancer research due to the quinoline scaffold’s prevalence in drug discovery .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Substituents Purity Key Properties/Applications
This compound 1189105-79-0 276.67 7-Br, 4-Cl 97% High stability in DMSO; kinase inhibitor intermediate
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate 1189106-02-2 254.64 4-Cl, 7-F N/A Enhanced electronegativity for targeted binding
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate 1159976-38-1 276.67 6-Br, 4-Cl 95% Positional isomer with modified reactivity
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate 206258-97-1 330.56 8-Br, 4-Cl (quinoline core) 96% Antimicrobial/anticancer potential

Research Findings and Implications

Reactivity and Synthetic Utility :

  • The 7-bromo substituent in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups for drug discovery .
  • In contrast, the 6-bromo isomer may exhibit divergent regioselectivity in nucleophilic substitution, impacting scaffold diversification .

Biological Activity: Fluorine in Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate enhances metabolic stability and target engagement in kinase inhibition assays compared to bulkier halogens like bromine . Quinoline derivatives (e.g., Ethyl 8-bromo-4-chloroquinoline-3-carboxylate) demonstrate broader antimicrobial activity due to the core’s planar structure, which promotes DNA intercalation .

Stability and Handling :

  • The 7-bromo analog’s stability at -80°C and solubility in DMSO make it preferable for long-term biochemical assays, whereas lower-purity isomers may require additional purification steps .

Biological Activity

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈BrClN₂O₂
  • Molecular Weight : 315.55 g/mol
  • Purity : Typically ≥98%

The compound features a bromine atom at the 7-position and a chlorine atom at the 4-position of the quinazoline ring, contributing to its unique reactivity and biological properties.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including:

  • Kinases : Inhibition of specific kinases involved in cell signaling pathways, which can disrupt proliferation and induce apoptosis in cancer cells.
  • Receptors : Potential binding to receptors such as A2A adenosine receptors, which are implicated in tumor microenvironments and immune modulation.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. This compound has shown:

  • In vitro Activity : Effective against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL .

Anticancer Activity

The compound has been investigated for its anticancer potential:

  • Cell Line Studies : In studies involving cancer cell lines such as MDA-MB-231 (breast) and HepG2 (liver), it demonstrated significant growth inhibition with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanisms of Action :
    • Induces apoptosis through caspase activation.
    • Arrests the cell cycle at the G2/M phase.
    • Disruption of microtubule assembly, indicating potential as a microtubule-destabilizing agent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of this compound against other quinazoline derivatives:

Compound NameKey FeaturesAnticancer Activity (IC50)
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylateSimilar substitution pattern; investigated for kinase inhibitionIC50 = 5.0 μM against MDA-MB-231
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylateMethoxy group instead of bromo; different reactivityIC50 = 12.0 μM against HepG2
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylateFluorine substitution enhances stabilityIC50 = 8.0 μM against various cancer lines

Case Studies and Research Findings

  • Study on A2A Adenosine Receptor Antagonism :
    • A novel derivative with similar structural features demonstrated high affinity for A2A receptors (Ki = 20 nM), suggesting potential therapeutic applications in neurodegenerative diseases and cancer therapy .
  • Evaluation of Antiproliferative Effects :
    • A series of quinazoline derivatives were synthesized, with one compound showing significant inhibition of tubulin polymerization, leading to apoptosis in cancer cells .
  • Microtubule Destabilization Studies :
    • Compounds exhibiting microtubule-destabilizing activities were identified, supporting the hypothesis that this compound may act similarly by binding to colchicine sites on tubulin .

Q & A

Q. How should researchers address contradictory reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer : Perform statistical inference (e.g., ANOVA or Bayesian analysis) to identify outliers in reaction yields or regioselectivity. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized catalyst loading). Use high-throughput screening to test variables like solvent polarity and temperature .

Q. What strategies optimize hydrogen-bond-directed crystallization for structural studies?

  • Methodological Answer : Co-crystallize the compound with hydrogen-bond acceptors (e.g., pyridine derivatives) to form stable supramolecular assemblies. Analyze packing motifs using Mercury software to visualize ππ\pi-\pi stacking and halogen bonding (C-Br⋯O/N interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate

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